Cas no 941979-70-0 (2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide)

2,5-Dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide is a synthetic organic compound featuring a dichlorobenzamide core linked to a substituted phenyl ring via an amide bond. The structure incorporates a methoxy group and a 2-oxopiperidin-1-yl moiety, enhancing its potential for targeted interactions in medicinal or agrochemical applications. Its molecular design offers stability and selective binding properties, making it a candidate for further research in drug discovery or crop protection. The compound’s well-defined heterocyclic and aromatic components suggest utility as an intermediate in the synthesis of more complex bioactive molecules. Its purity and structural specificity are critical for reproducible experimental outcomes.
2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide structure
941979-70-0 structure
Product name:2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide
CAS No:941979-70-0
MF:C19H18Cl2N2O3
MW:393.263823032379
CID:5502472

2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
    • 2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide
    • Inchi: 1S/C19H18Cl2N2O3/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)22-19(25)14-10-12(20)5-7-15(14)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25)
    • InChI Key: CKTVZFJCWDFNQJ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OC)C(N2CCCCC2=O)=C1)(=O)C1=CC(Cl)=CC=C1Cl

2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2784-0624-5mg
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
941979-70-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2784-0624-3mg
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
941979-70-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2784-0624-50mg
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
941979-70-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2784-0624-25mg
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
941979-70-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2784-0624-5μmol
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
941979-70-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2784-0624-10μmol
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
941979-70-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2784-0624-40mg
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
941979-70-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2784-0624-75mg
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
941979-70-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2784-0624-10mg
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
941979-70-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2784-0624-30mg
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
941979-70-0 90%+
30mg
$119.0 2023-05-16

2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide Related Literature

Additional information on 2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide

Introduction to 2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide (CAS No. 941979-70-0) and Its Emerging Applications in Chemical Biology

2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide, identified by the CAS number 941979-70-0, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to a class of benzamide derivatives characterized by halogenated aromatic rings and an amide linkage connected to a piperidine moiety. The precise arrangement of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for further investigation in drug discovery and therapeutic development.

The molecular structure of 2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide consists of a benzene ring substituted with chlorine atoms at the 2 and 5 positions, a methoxy group at the 4 position, and an amide bond connecting the benzene ring to a 2-oxopiperidine ring. This configuration creates multiple sites for interaction with biological targets, including enzymes and receptors. The presence of both electron-withdrawing (chlorine atoms) and electron-donating (methoxy group) substituents enhances the compound's ability to modulate biological pathways through selective binding.

In recent years, there has been growing interest in benzamide derivatives as scaffolds for developing novel therapeutic agents. These compounds have demonstrated efficacy in various preclinical studies, particularly in the inhibition of protease enzymes and other key targets involved in inflammatory and metabolic diseases. The piperidine moiety in 2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide is particularly noteworthy, as it is frequently employed in medicinal chemistry to improve solubility, metabolic stability, and binding affinity to biological targets.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. By leveraging molecular docking simulations and virtual screening techniques, researchers have identified 2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide as a lead compound with high binding affinity to certain enzyme targets. These studies suggest that the compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain signaling and inflammation.

The pharmacological potential of 2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide has been further explored through in vitro assays. Initial experiments have shown that this compound can modulate the activity of target enzymes with high specificity, suggesting its suitability for therapeutic applications. Additionally, its structural features may contribute to reduced toxicity compared to existing drugs targeting similar pathways. These findings have prompted further investigation into its mechanism of action and potential clinical applications.

One of the most exciting aspects of 2,5-dichloro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide is its versatility as a chemical probe for studying biological processes. Researchers are utilizing this compound to gain insights into the structure-function relationships of key enzymes involved in disease pathways. By understanding how this molecule interacts with biological targets at the molecular level, scientists can design more effective drugs with improved efficacy and safety profiles.

The synthesis of 2,5-dichloro-N-4-methoxy-3-(2 oxopiperidin -1 - yl ) phen ylben zamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with high yield and purity. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in constructing the desired molecular framework efficiently. These synthetic strategies not only facilitate the production of 2,5-dichloro-N -4 - meth oxy -3 - ( 2 - ox opiper id ine -1 - yl ) phen ylbe nzamide but also provide valuable insights into optimizing synthetic routes for other biologically active molecules.

The future prospects for 2 , 5 - dich lor o - N - 4 - me thoxy - 3 - ( 2 - o x op ip er id ine -1 - yl ) phen ylbe nzamide are promising , with ongoing research aimed at elucidating its full pharmacological profile . Further preclinical studies are needed to evaluate its efficacy , safety , and potential side effects in animal models . Additionally , explorations into combination therapies involving this compound with other drugs may uncover synergistic effects that could enhance therapeutic outcomes .

As our understanding of disease mechanisms continues to evolve , compounds like 25 dich lor o N 4 me thoxy 3 ( 21 ox op ip er id ine 11 yl ) phen ylbe nzamide will play an increasingly important role in drug discovery efforts . Their unique structural features offer opportunities for designing molecules that can precisely target disease pathways while minimizing off-target effects . This underscores the importance of continued investment in research aimed at developing novel therapeutic agents based on well-characterized scaffolds such as benzamides .

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